5-(Tétrahydrofuran-2-yl)thiophène-2-carbaldéhyde

Vue d'ensemble

Description

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Développement des semi-conducteurs organiques

Ce composé est précieux dans le domaine des semi-conducteurs organiques. Sa structure unique permet la création de matériaux avec une mobilité élevée des porteurs de charge, ce qui est crucial pour le développement des transistors organiques à effet de champ (OFET) . Ces semi-conducteurs sont essentiels pour les dispositifs électroniques légers et flexibles.

Fabrication d'OLED

Le dérivé du thiophène est essentiel pour la fabrication de diodes électroluminescentes organiques (OLED). Son incorporation dans les structures OLED peut améliorer le transport des électrons et accroître l'efficacité et la luminosité de ces dispositifs .

Inhibition de la corrosion

En chimie industrielle, les dérivés du thiophène comme le 5-(Tétrahydrofuran-2-yl)thiophène-2-carbaldéhyde servent d'inhibiteurs de corrosion. Ils forment des couches protectrices sur les métaux, empêchant les dommages oxydatifs et prolongeant la durée de vie de divers composants industriels .

Activité Biologique

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, with the CAS number 915919-80-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

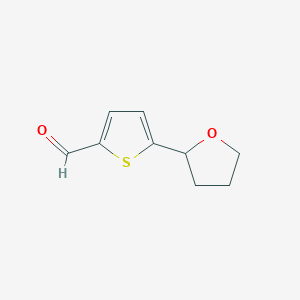

5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde features a thiophene ring substituted with a tetrahydrofuran moiety and an aldehyde functional group. The synthesis typically involves the reaction of thiophene derivatives with appropriate aldehydes or through multi-step synthetic pathways that incorporate the tetrahydrofuran unit.

Synthetic Route Example

A common synthetic approach involves:

- Formation of Thiophene Derivatives : Starting from commercially available thiophene, various substituents can be introduced.

- Aldehyde Formation : The introduction of the aldehyde functionality can be achieved through oxidation reactions or via condensation reactions involving suitable precursors.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. For instance, modifications in the furan or thiophene rings have shown significant activity against enteroviruses, suggesting that structural features are critical for biological efficacy.

Key Findings:

- Structure-Activity Relationship (SAR) : Compounds with modifications on the furan ring displayed varying degrees of antiviral activity against enteroviruses such as CV-B3. Specifically, substitution patterns influenced both efficacy and cytotoxicity profiles, indicating that careful design can enhance therapeutic potential .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicate that thiophene derivatives can target tubulin by binding to the colchicine site, which is crucial for cancer cell proliferation.

Research Insights:

- Inhibition of Microtubule Dynamics : Compounds similar to 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .

Table 1: Biological Activity Summary

The biological activity of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is attributed to its ability to interact with specific molecular targets within cells. For antiviral activity, it is believed that the compound disrupts viral replication processes by inhibiting key viral proteins or pathways involved in cell entry and replication.

For anticancer effects, the binding to tubulin prevents proper microtubule formation, which is essential for mitosis, thereby inducing apoptosis in cancer cells.

Propriétés

IUPAC Name |

5-(oxolan-2-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h3-4,6,8H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOHCQMJKSEIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.